{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine
Description
Chemical Name: {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine CAS: 655256-68-1 Molecular Formula: C₁₂H₁₉N₃ Molecular Weight: 205.30 g/mol Synonyms: 2-(4-Methylpiperazin-1-yl)benzylamine, 1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine .
This compound features a benzylamine core with a 4-methylpiperazinyl group attached via a sulfonyl (-SO₂-) linker at the ortho position of the aromatic ring. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antiparasitic agents .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-5-3-2-4-11(12)10-13/h2-5H,6-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIOOYURPGNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or piperazine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Kinase Inhibitors
The compound has been investigated for its role as a kinase inhibitor, particularly against Abelson-family tyrosine kinases (ACK1/TNK2). Research indicates that derivatives of this compound can effectively inhibit ACK1 activity, which is implicated in several diseases, including cancer and neurodegenerative disorders .
Case Study:
A study demonstrated that specific modifications to the structure of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine led to the discovery of potent ACK1 inhibitors. These inhibitors were characterized using enzyme-linked immunosorbent assays (ELISA) and shown to significantly reduce the phosphorylation of AKT, a downstream target of ACK1 .
Antimalarial Activity
Another significant application of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is in the fight against malaria. Research has highlighted its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Data Table: Antimalarial Activity
| Compound ID | EC50 (μM) | Toxicity (HepG2 TC50 μM) | Selectivity Index (SI) |
|---|---|---|---|
| 3 | 0.019 | >210 | 6.4 |
| 28 | 0.010 | 4.2 | 6.4 |
| 29 | 0.026 | 3.0 | 6.2 |
This table summarizes the antimalarial potency and selectivity index of various analogs derived from {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine, indicating promising candidates for further development .
Structure-Activity Relationship (SAR)
The structure of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine allows for various modifications that can enhance its pharmacological properties. SAR studies have shown that altering functional groups can significantly impact both potency and selectivity against target enzymes.
Highlights from SAR Studies:
Mechanism of Action
The mechanism of action of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a. 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine
- CAS : 672325-37-0
- Structure : Piperazinyl-sulfonyl group at the meta position.
- Molecular Formula : C₁₂H₁₉N₃
- Key Differences :
b. 1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine
- CAS : 1810070-21-3 (hydrochloride salt)
- Structure : Piperazinyl-sulfonyl group at the para position.
- Higher solubility in aqueous media due to hydrochloride salt form .
Substituent Modifications
a. [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
- CAS : 1094329-66-4
- Structure : Addition of a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring.
- Molecular Formula : C₁₃H₁₈F₃N₃
- Key Differences :
b. (4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine
- CAS : 1450723-71-3
- Structure : Replacement of the 4-methyl group on piperazine with an oxetan-3-yl group.
- Molecular Formula : C₁₄H₂₁N₃O₃S
- Key Differences :
Core Structure Variations
a. 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine
- CAS : 486437-59-6
- Structure : Replacement of piperazine with piperidine .
- Molecular Formula : C₁₃H₂₀N₂
- Key Differences :
b. 2-((4-Methylpiperazin-1-yl)methyl)phenyl)methanamine
- CAS : 879896-50-1
- Structure : Methylene (-CH₂-) linker between piperazine and benzene.
- Molecular Formula : C₁₃H₂₁N₃
- Key Differences :
- Increased flexibility may reduce target specificity.
- Higher predicted boiling point (330.7°C) due to extended alkyl chain .
Biological Activity
Overview
{2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine, identified by its CAS number 918865-21-1, is a compound that has gained attention due to its potential therapeutic applications and unique biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
The primary target of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine is the S100B protein , which plays a crucial role in various cellular processes including calcium homeostasis, protein phosphorylation, and the inflammatory response. The interaction with S100B can potentially alter its function, leading to significant effects on cellular dynamics and signaling pathways.
Biochemical Pathways
The compound influences several biochemical pathways:
- Protein Phosphorylation : Modulates enzyme activities linked to signaling cascades.
- Cytoskeletal Dynamics : Affects the organization and stability of cytoskeletal components.
- Calcium Homeostasis : Impacts calcium signaling, essential for various cellular functions.
- Inflammatory Response : May regulate inflammatory mediators through its action on S100B.
Pharmacological Profile
Research indicates that {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine exhibits a range of pharmacological activities:
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various cellular processes. For instance, it has been shown to modulate the expression of genes involved in oxidative stress responses, particularly affecting Nqo1 mRNA levels in treated cells .
In Vivo Studies
In vivo experiments involving animal models have reported significant biological activity at doses around 100 mg/kg. Observations include alterations in gene expression profiles associated with stress responses and potential protective effects against DNA damage .
Comparative Analysis with Similar Compounds
The biological activity of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine can be compared with other compounds featuring similar structural motifs:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| {4-[(4-Methylpiperazin-1-yl)phenyl]methanamine} | Lacks sulfonyl group | Lower affinity for S100B |
| {2-[(4-Phenylpiperazin-1-yl)sulfonyl]phenyl}methanamine | Contains phenyl group | Similar but less potent |
The presence of the sulfonyl group in {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine contributes to its increased polarity and potential for stronger interactions with biological targets compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, modifications to the piperazine ring can enhance activity against specific cancer cell lines, suggesting that {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine may also possess similar properties .
- Antimicrobial Properties : Studies on related piperazine compounds have shown promising results against various bacterial strains, indicating potential applications in treating infections . The mechanism often involves inhibition of protein synthesis pathways.
- Neuroprotective Effects : Given its interaction with S100B, there are implications for neuroprotection, particularly in conditions characterized by oxidative stress and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or reductive amination. For example, coupling (2-(4-methylpiperazin-1-yl)phenyl)methanamine with sulfonyl chloride derivatives in anhydrous THF using Pd2(dba)3 and BrettPhos as catalysts achieves moderate yields (45–60%) . Optimization involves controlling reaction temperature (80–100°C), using sodium tert-butoxide as a base, and purifying via silica gel chromatography with dichloromethane/methanol gradients .
Q. How should researchers characterize the purity and structural integrity of {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of the piperazine methyl group (δ ~2.3 ppm for N–CH3) and sulfonyl protons (δ ~7.5–8.0 ppm for aromatic protons). LC-MS (ESI+) should show an [M+H]+ peak at m/z 269.36 . Purity ≥97% is achievable via recrystallization in ethanol/water mixtures .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store in amber glass bottles under inert gas (N2/Ar) at 2–8°C to prevent sulfonamide hydrolysis or oxidation. Stability tests indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How does the sulfonyl-piperazine moiety influence biological activity compared to structurally related compounds?
- Methodological Answer : Comparative SAR studies show that the sulfonyl group enhances binding to amine receptors (e.g., serotonin transporters) compared to methylene-linked analogs. For example, (4-(4-methylpiperazin-1-yl)phenyl)methanamine exhibits weaker neuropharmacological activity (IC50 = 1.2 μM vs. 0.3 μM for the sulfonyl analog) due to reduced electron-withdrawing effects . Tabulate key analogs:
| Compound | Structural Feature | Biological Activity (IC50) |
|---|---|---|
| {2-[(4-Methylpiperazin-1-yl)sulfonyl]phenyl}methanamine | Sulfonyl linkage | 0.3 μM (SERT inhibition) |
| 4-(4-Methylpiperazin-1-yl)benzylamine | Methylene linkage | 1.2 μM (SERT inhibition) |
| 5-Amino-2-(4-methylpiperazin-1-yl)benzonitrile | Benzonitrile substitution | 0.8 μM (anticancer) |
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., 0.3 μM vs. 1.5 μM in SERT assays) may arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 overexpressing hSERT).
- Control for pH (7.4), temperature (37°C), and incubation time (30 min).
- Validate with a reference inhibitor (e.g., fluoxetine) in parallel .
Q. What strategies improve selectivity for kinase targets versus off-target GPCRs?
- Methodological Answer : Introduce steric hindrance via ortho-substitutions on the phenyl ring. For example, adding a methyl group at the 3-position reduces affinity for dopamine D2 receptors (Ki = 120 nM → 450 nM) while maintaining kinase inhibition (IC50 = 50 nM). Docking simulations (AutoDock Vina) guide rational modifications .
Q. How can metabolic stability be enhanced for in vivo studies?
- Methodological Answer : Replace the primary amine with a cyclopropylamine group to reduce CYP450-mediated oxidation. Pharmacokinetic studies in rats show a 3-fold increase in half-life (t1/2 = 2.1 h → 6.5 h) with this modification .
Methodological Notes for Experimental Design
- Synthetic Scalability : Multi-gram synthesis requires switching from batch reactors to continuous flow systems, improving yield reproducibility (±2% variance) .
- Toxicity Screening : Use zebrafish embryos for rapid neurotoxicity assessment (LC50 < 10 μM indicates high risk) .
- Data Validation : Cross-validate LC-MS results with HRMS (mass accuracy < 3 ppm) to confirm molecular identity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
